AZD1981

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

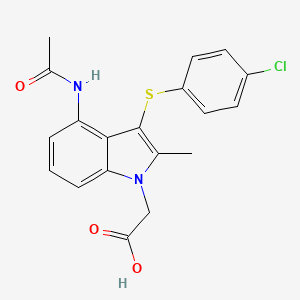

structure in first source

Properties

IUPAC Name |

2-[4-acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S/c1-11-19(26-14-8-6-13(20)7-9-14)18-15(21-12(2)23)4-3-5-16(18)22(11)10-17(24)25/h3-9H,10H2,1-2H3,(H,21,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYIGNODXSRKGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC=C2N1CC(=O)O)NC(=O)C)SC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025620 | |

| Record name | 4-(Acetylamino)-3-((4-chlorophenyl)thio)-2-methyl-1H-indole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

802904-66-1 | |

| Record name | AZD-1981 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802904661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-1981 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11946 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-(Acetylamino)-3-((4-chlorophenyl)thio)-2-methyl-1H-indole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZD-1981 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AD53WQ2CX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD1981: A Technical Deep Dive into its Mechanism of Action on Th2 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1981 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] This receptor is a key player in the inflammatory cascade associated with type 2 immunity, being preferentially expressed on T helper 2 (Th2) cells, eosinophils, and basophils.[3] The natural ligand for CRTH2 is Prostaglandin D2 (PGD2), a major product of mast cell activation.[4] The interaction between PGD2 and CRTH2 on Th2 cells triggers a cascade of downstream signaling events that promote chemotaxis and the release of pro-inflammatory cytokines, central to the pathophysiology of allergic diseases such as asthma.[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound on Th2 cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action: CRTH2 Antagonism

This compound functions as a reversible and non-competitive antagonist of the CRTH2 receptor.[1] By binding to CRTH2, this compound effectively blocks the binding of PGD2, thereby inhibiting the downstream signaling pathways that lead to Th2 cell activation and recruitment.[1] This antagonistic action mitigates the pro-inflammatory effects mediated by the PGD2-CRTH2 axis.

Quantitative Data on this compound's Interaction with CRTH2

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available.

| Parameter | Value | Assay Type | Reference |

| Binding Affinity (IC50) | 4 nM | Displacement of [3H]PGD2 from recombinant human CRTH2 | [2] |

| Functional Antagonism (pIC50) | 8.4 | Displacement of radiolabelled PGD2 from human recombinant DP2 | [1] |

Table 1: Binding Affinity and Functional Antagonism of this compound at the CRTH2 Receptor.

| Functional Effect | Parameter | Value | Cell Type | Agonist | Reference |

| Inhibition of Chemotaxis | pIC50 | 7.6 ± 0.1 | Eosinophils | PGD2 (1 µM) | [1] |

| Inhibition of Chemotaxis | - | Similar potency to eosinophils | Th2 cells | - | [1] |

Table 2: Functional Effects of this compound on Th2 Cell and Eosinophil Chemotaxis.

Note: While the literature states that this compound inhibits Th2 cell chemotaxis with a potency similar to that observed in eosinophils, a specific IC50 value for Th2 cells is not explicitly provided in the reviewed sources.

Downstream Effects on Th2 Cell Function

The antagonism of the CRTH2 receptor by this compound leads to the inhibition of key Th2 cell functions that contribute to allergic inflammation.

Inhibition of Th2 Cell Chemotaxis

One of the primary consequences of PGD2 binding to CRTH2 on Th2 cells is the induction of chemotaxis, a process that directs the migration of these cells to sites of inflammation.[4] this compound effectively blocks this PGD2-induced migration of Th2 cells.[2] This has been demonstrated in preclinical studies, although specific quantitative data on the inhibition of Th2 cell chemotaxis by this compound is limited.

Inhibition of Th2 Cytokine Production

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: PGD2/CRTH2 Signaling Pathway and this compound's Point of Intervention.

Caption: Experimental Workflow for a Th2 Cell Chemotaxis Assay.

Experimental Protocols

The following are synthesized methodologies for key experiments used to characterize the mechanism of action of this compound on Th2 cells.

CRTH2 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the CRTH2 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from a cell line stably expressing the recombinant human CRTH2 receptor (e.g., HEK293 cells).

-

Binding Reaction: In a 96-well plate, the cell membranes are incubated with a radiolabeled CRTH2 agonist, such as [3H]PGD2, in the presence of varying concentrations of this compound or vehicle control.

-

Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.

-

Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled CRTH2 ligand) from the total binding. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

Th2 Cell Chemotaxis Assay

Objective: To assess the inhibitory effect of this compound on PGD2-induced Th2 cell migration.

Methodology:

-

Th2 Cell Culture: Human Th2 cells are either isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors and cultured or differentiated in vitro from naive CD4+ T cells using a cocktail of cytokines (e.g., IL-2 and IL-4).

-

Chemotaxis Chamber Setup: A chemotaxis chamber (e.g., Boyden chamber with a 5 µm pore size filter) is used. The lower chamber is filled with media containing PGD2 at a concentration known to induce submaximal chemotaxis.

-

Cell Treatment: Th2 cells are pre-incubated with various concentrations of this compound or vehicle control.

-

Cell Loading: The treated Th2 cells are added to the upper chamber of the chemotaxis plate.

-

Incubation: The plate is incubated at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow cell migration (typically 1-3 hours).

-

Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified. This can be done by flow cytometry or by lysing the migrated cells and quantifying a cellular component (e.g., using a fluorescent dye).

-

Data Analysis: The percentage of inhibition of chemotaxis at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined from the dose-response curve.

Th2 Cytokine Production Assay

Objective: To measure the effect of this compound on the production of IL-4, IL-5, and IL-13 by Th2 cells.

Methodology:

-

Th2 Cell Stimulation: Cultured Th2 cells are stimulated with a CRTH2 agonist, such as PGD2, in the presence of varying concentrations of this compound or a vehicle control. Co-stimulation with anti-CD3/CD28 antibodies can also be used to enhance cytokine production.

-

Incubation: The cells are incubated for a period sufficient to allow for cytokine synthesis and secretion (typically 24-72 hours).

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

Cytokine Quantification: The concentrations of IL-4, IL-5, and IL-13 in the supernatant are measured using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

-

Data Analysis: The inhibition of cytokine production by this compound is calculated for each cytokine at each concentration tested. Dose-response curves can be generated to determine IC50 values.

Conclusion

This compound is a selective and potent antagonist of the CRTH2 receptor, which is a key mediator of Th2 cell-driven inflammation. By blocking the action of PGD2 on Th2 cells, this compound effectively inhibits their chemotaxis and is anticipated to reduce the production of pro-inflammatory cytokines. The data and methodologies presented in this guide provide a comprehensive technical overview of the mechanism of action of this compound on Th2 cells, which is of significant interest to researchers and professionals in the field of drug development for allergic and inflammatory diseases. Further research to quantify the precise inhibitory effects on Th2 cytokine production would provide a more complete understanding of its pharmacological profile.

References

- 1. Biochemical and pharmacological characterization of this compound, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [openinnovation.astrazeneca.com]

- 3. Efficacy of an oral CRTH2 antagonist (this compound) in the treatment of chronic rhinosinusitis with nasal polyps in adults: A randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of the CRTh2 antagonist this compound as add-on therapy to inhaled corticosteroids and long-acting β2-agonists in patients with atopic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of an oral CRTH2 antagonist (this compound) on eosinophil activity and symptoms in chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]

AZD1981: A Selective CRTh2 Antagonist for Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AZD1981 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as the DP2 receptor for prostaglandin (B15479496) D2 (PGD2). This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical pharmacology, and clinical evaluation. Detailed experimental protocols for key in vitro and ex vivo assays are provided, along with a summary of quantitative data in structured tables. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological context and evaluation.

Introduction

The CRTh2 receptor is a G protein-coupled receptor preferentially expressed on T helper type 2 (Th2) cells, eosinophils, and basophils.[1][2][3] Its natural ligand, PGD2, is a major pro-inflammatory mediator released from mast cells upon allergen challenge.[1] The interaction between PGD2 and CRTh2 orchestrates a key inflammatory cascade, inducing the chemotaxis and activation of these effector cells, and promoting the release of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13.[1][4] This signaling pathway is strongly implicated in the pathophysiology of allergic diseases, most notably asthma.[2][4]

This compound, with the chemical name 4-(acetylamino)-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole-1-acetic acid, was developed as a selective, orally available CRTh2 antagonist to interrupt this inflammatory cascade.[5][6] Its therapeutic potential has been investigated in respiratory diseases like asthma and other inflammatory conditions.[7][8]

Mechanism of Action: The CRTh2 Signaling Pathway

This compound acts as a functionally non-competitive and reversible antagonist of the CRTh2 receptor.[9][10] By binding to CRTh2, it prevents the downstream signaling induced by PGD2 and its metabolites, such as 13,14-dihydro-15-keto-PGD2 (DK-PGD2).[3][7] This blockade inhibits the recruitment and activation of key inflammatory cells, thereby mitigating the allergic inflammatory response.[2][7]

Preclinical Pharmacology

This compound has been extensively characterized in a range of in vitro and ex vivo preclinical assays, demonstrating its high potency and selectivity for the human CRTh2 receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Binding and Functional Potency of this compound

| Assay Type | System | Agonist | Parameter | Value | Reference |

| Radioligand Binding | Recombinant human CRTh2 | [³H]PGD₂ | IC₅₀ | 4 nM | [9][11] |

| Radioligand Binding | Recombinant human CRTh2 | [³H]PGD₂ | pIC₅₀ | 8.4 | [5][6][12] |

| CD11b Expression | Human Eosinophils | DK-PGD₂ | IC₅₀ | 10 nM | [11] |

| Functional Antagonism | Human Eosinophils | DK-PGD₂ | pK₈ | 8.5 | [5] |

| Eosinophil Shape Change | Human Whole Blood | PGD₂ | A₂ | 35 nM | [9][10] |

| Eosinophil Chemotaxis | Isolated Human Eosinophils | PGD₂ | pIC₅₀ | 7.6 | [9] |

| Th2 Cell Chemotaxis | Isolated Human Th2 Cells | DK-PGD₂ | pIC₅₀ | N/A | [9] |

| General Functional IC₅₀ Range | Various human cell types | Various | IC₅₀ | 8.5 - 50 nM | [10] |

Table 2: Selectivity Profile of this compound

| Target | Assay Type | Result | Reference |

| DP1 Receptor | Radioligand Binding | >1000-fold selective vs. CRTh2 | [5][6] |

| Broad Panel (338 targets) | Radioligand Binding & Enzyme Assays | Highly selective at 10 µM | [5] |

| CYP2C9, OATP1B1, UGT1A1 | In vitro inhibition | Weak inhibitor (>10 µM) | [9][10] |

| CYP3A4 | In vitro induction | Inducer | [9][10] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

This assay determines the binding affinity of this compound to the CRTh2 receptor.

-

Principle: A competitive binding assay measures the ability of the unlabeled test compound (this compound) to displace a radiolabeled ligand ([³H]PGD₂) from the CRTh2 receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value.

-

Protocol:

-

Receptor Preparation: Membranes are prepared from HEK293 cells recombinantly expressing the human CRTh2 receptor.

-

Assay Setup: The assay is typically performed in a 96-well plate format.

-

Total Binding: Wells contain the cell membranes, [³H]PGD₂, and assay buffer.

-

Non-specific Binding: Wells contain membranes, [³H]PGD₂, and a high concentration of an unlabeled CRTh2 ligand to saturate the receptors.

-

Competition: Wells contain membranes, [³H]PGD₂, and varying concentrations of this compound.

-

-

Incubation: The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[13]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand. Filters are washed with ice-cold buffer.[6][13]

-

Quantification: Radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. IC₅₀ values are determined by non-linear regression analysis of the competition curve.

-

This functional assay measures the ability of this compound to inhibit PGD2-induced shape change in eosinophils, a hallmark of their activation.

-

Principle: Activated eosinophils change from a spherical to an elongated, amoeboid shape. This change can be detected by an increase in forward scatter (FSC) using flow cytometry.

-

Protocol:

-

Blood Collection: Human whole blood is collected from healthy volunteers into lithium heparin tubes.

-

Compound Incubation: Aliquots of whole blood are pre-treated with various concentrations of this compound or vehicle control for 60 minutes at room temperature.[9]

-

Agonist Stimulation: The pre-treated blood is stimulated with a CRTh2 agonist (e.g., PGD₂ or 15R-methyl PGD₂) or vehicle for 15 minutes at 37°C.[9]

-

Cell Fixation & Lysis: Red blood cells are lysed and white blood cells are fixed using a commercial lysing/fixing solution (e.g., Optilyse B).[9]

-

Flow Cytometry:

-

Eosinophils are identified based on their characteristic side scatter (SSC) and auto-fluorescence properties.

-

The change in cell shape is quantified by measuring the mean FSC of the eosinophil population.

-

-

Data Analysis: The inhibitory effect of this compound is determined by its ability to reduce the agonist-induced increase in FSC.

-

This assay assesses the ability of this compound to block the directed migration of inflammatory cells towards a chemoattractant.

-

Principle: A transwell migration assay (e.g., using a Boyden chamber) is used. Cells are placed in an upper chamber separated by a porous membrane from a lower chamber containing a CRTh2 agonist. The ability of this compound to inhibit migration from the upper to the lower chamber is quantified.

-

Protocol:

-

Cell Preparation: Human eosinophils or Th2 cells are isolated from peripheral blood. Cells are washed and resuspended in assay buffer.

-

Assay Setup:

-

The lower wells of a chemotaxis plate are filled with assay buffer containing a CRTh2 agonist (e.g., PGD₂ or DK-PGD₂) and this compound at various concentrations.[9]

-

The cell suspension, also containing the corresponding concentration of this compound, is added to the upper chamber (the transwell insert).[9]

-

-

Incubation: The plate is incubated for a sufficient time to allow for cell migration (e.g., 1 hour at 37°C in a 5% CO₂ incubator).[9]

-

Quantification of Migrated Cells: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting or by measuring a cellular component like lactate (B86563) dehydrogenase (LDH).[9]

-

Data Analysis: The concentration-dependent inhibition of chemotaxis by this compound is used to calculate an IC₅₀ or pIC₅₀ value.

-

Clinical Studies

This compound has been evaluated in several Phase II clinical trials, primarily in patients with asthma and also in chronic spontaneous urticaria (CSU).

Studies in Asthma

Two key Phase II trials (Study 1 and Study 2) investigated the efficacy and safety of this compound in adults with asthma.[4][7]

-

Study 1 (D9830C00003): This study enrolled patients with stable asthma who were withdrawn from their inhaled corticosteroid (ICS) therapy. Patients were randomized to receive this compound 1000 mg twice daily (BID) or placebo for 4 weeks.[1][4]

-

Study 2 (D9830C00004): This study enrolled patients with uncontrolled asthma despite ongoing ICS therapy. Patients were randomized to receive one of three doses of this compound (50 mg, 400 mg, or 1000 mg BID) or placebo for 4 weeks.[1][4]

-

Phase IIb Study: A larger 12-week study evaluated multiple doses of this compound (ranging from 80 mg once daily to 400 mg BID) as an add-on therapy for patients with persistent atopic asthma on ICS and long-acting β2-agonists (LABA).[10][14]

Table 3: Summary of Key Efficacy Results from this compound Asthma Trials

| Study | Population | Treatment | Primary Endpoint | Result | Reference |

| Study 1 | Stable asthma, ICS withdrawn | This compound 1000 mg BID | Change in morning Peak Expiratory Flow (PEF) | +9.5 L/min vs placebo (P=0.086, not significant) | [1][4] |

| Study 2 | Uncontrolled asthma on ICS | This compound 50, 400, 1000 mg BID | Change in morning PEF | No significant effect vs placebo | [4][7] |

| Study 2 | Uncontrolled asthma on ICS | All this compound doses | Change in Asthma Control Questionnaire (ACQ-5) | Significant improvement (0.26-0.3 units vs placebo, P=0.010-0.022) | [1][4] |

| Phase IIb | Atopic asthma on ICS/LABA | This compound up to 400 mg BID | Change in FEV₁ | No statistically significant improvement vs placebo | [10][14] |

Overall, while this compound demonstrated some positive effects on asthma control, particularly in atopic patients, it did not consistently meet its primary endpoints for lung function improvement in these trials.[4][7][14] The drug was generally well-tolerated across the studies.[4][7]

Study in Chronic Spontaneous Urticaria (CSU)

A randomized, placebo-controlled study evaluated this compound (40 mg three times daily) for 4 weeks in patients with CSU refractory to antihistamines.[8][15]

-

Primary Endpoint: Change in the 7-day Urticaria Activity Score (UAS7).

-

Results: The study did not meet its primary endpoint. However, this compound treatment effectively inhibited PGD2-mediated eosinophil shape change ex vivo and led to a reduction in weekly itch scores, particularly during the washout period.[8][15]

Safety and Tolerability

Across clinical trials, this compound has been administered orally in single doses up to 4000 mg and multiple doses up to 2000 mg BID.[9][10] It was generally well-tolerated.[4][7] A potential safety concern noted was a dose-related increase in liver transaminases (ALT/AST) in a small percentage of patients, which returned to baseline after stopping the drug.[9][10] At high doses (>400 mg BID), this compound showed potential for drug-drug interactions, affecting the plasma exposure of substrates for CYP2C9, OATP1B1, and CYP3A4.[9][10]

Conclusion

This compound is a well-characterized, potent, and selective CRTh2 antagonist that effectively blocks the PGD2-mediated activation of key inflammatory cells in vitro and ex vivo. While it demonstrated biological activity in clinical trials, it failed to show clinically relevant improvements in lung function in patients with asthma, leading to the discontinuation of its development for this indication. The findings from the CSU study suggest a potential role for the CRTh2 pathway in itch and eosinophil trafficking. The comprehensive preclinical data and detailed methodologies associated with this compound remain a valuable resource for researchers in the field of inflammatory diseases and for the development of future CRTh2-targeting therapeutics.

References

- 1. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]

- 2. Effects of an oral CRTH2 antagonist (this compound) on eosinophil activity and symptoms in chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel flow cytometric assay of human whole blood neutrophil and monocyte CD11b levels: upregulation by chemokines is related to receptor expression, comparison with neutrophil shape change, and effects of a chemokine receptor (CXCR2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. benchchem.com [benchchem.com]

- 7. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of an Oral CRTh2 Antagonist (this compound) on Eosinophil Activity and Symptoms in Chronic Spontaneous Urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemical and pharmacological characterization of this compound, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound [openinnovation.astrazeneca.com]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Structures of the Human PGD2 Receptor CRTH2 Reveal Novel Mechanisms for Ligand Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Preclinical Pharmacology of AZD1981: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical pharmacology of AZD1981, a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as the DP2 receptor. This compound was investigated as a potential oral therapeutic for asthma and other inflammatory diseases.

Mechanism of Action

This compound is a selective, reversible, and non-competitive antagonist of the CRTh2 (DP2) receptor.[1][2][3] Prostaglandin D2 (PGD2) is the natural ligand for the CRTh2 receptor and its activation leads to the chemotaxis of key inflammatory cells, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[4][5] By blocking the CRTh2 receptor, this compound inhibits the downstream signaling cascade initiated by PGD2, thereby preventing the recruitment and activation of these inflammatory cells.[1][3] This mechanism of action suggests its potential in mitigating the inflammatory responses characteristic of allergic asthma.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for assessing its activity.

Quantitative Data

The preclinical pharmacological data for this compound is summarized in the following tables.

Table 1: In Vitro Binding Affinity and Functional Potency

| Parameter | Species | System | Value | Reference |

| Binding Affinity | ||||

| pIC50 | Human | Recombinant DP2 | 8.4 | [1][3] |

| IC50 | Human | Recombinant DP2 | 4 nM | [2] |

| Functional Potency | ||||

| pKB | Human | Eosinophil CD11b up-regulation | 8.55 ± 0.03 | [1] |

| pIC50 | Human | Eosinophil chemotaxis | 7.6 ± 0.1 | [1] |

| IC50 | Human | DK-PGD2-induced CD11b expression in eosinophils | 10 nM | |

| Functional IC50 Range | Human | Various cellular assays | 8.5 - 50 nM | [2] |

| A2 (ex vivo) | Human | Whole blood eosinophil shape change | 35 nM | [2] |

Table 2: Selectivity Profile

| Receptor/Enzyme | Selectivity vs DP2 | Reference |

| DP1 | >1000-fold | [1][3] |

| Panel of >340 other enzymes and receptors | Highly selective | [1][3] |

| CYP2C9, OATP1B1, UGT1A1 | Weak inhibitor (>10µM) | [2] |

| CYP3A4 | Inducer (in vitro) | [2] |

Table 3: Cross-Species Binding Activity

| Species | Binding Activity | Reference |

| Mouse | Yes | [1][3] |

| Rat | Yes | [1][3] |

| Guinea Pig | Yes | [1][3] |

| Rabbit | Yes | [1][3] |

| Dog | Yes | [1][3] |

Note: While this compound demonstrated binding to DP2 receptors across these species, functional responses to DP2 agonists were not observed in mouse, rat, or rabbit cell systems.[1][3]

Table 4: In Vivo Preclinical Data

| Species | Model | Effect | Reference |

| Guinea Pig | Hind limb model | 100 nM completely inhibited DK-PGD2-induced eosinophil mobilization. | |

| Guinea Pig | - | Blocked DP2-dependent eosinophil emigration from bone marrow. | [3][6] |

Detailed preclinical pharmacokinetic and comprehensive in vivo efficacy data are not extensively available in the public domain.

Experimental Protocols

Detailed methodologies for key experiments are outlined below, based on published literature.[1]

Radioligand Binding Assay

-

Objective: To determine the binding affinity of this compound for the human DP2 receptor.

-

Method:

-

Membranes from HEK cells expressing recombinant human DP2 were used.

-

Membranes were incubated with a fixed concentration of radiolabeled PGD2 ([3H]PGD2) and varying concentrations of this compound.

-

The reaction was allowed to reach equilibrium.

-

Bound and free radioligand were separated by filtration.

-

The amount of bound radioactivity was quantified using scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined and used to calculate the pIC50.

-

Eosinophil Shape Change Assay

-

Objective: To assess the functional antagonism of this compound on eosinophil shape change.

-

Method:

-

Human whole blood was pre-treated with this compound or vehicle.

-

The blood was then stimulated with a DP2 agonist (e.g., 15R-methyl PGD2).

-

The reaction was incubated at 37°C.

-

Cells were fixed, and red blood cells were lysed.

-

Eosinophil shape change was analyzed by flow cytometry, measuring changes in forward scatter.

-

Basophil Shape Change Assay

-

Objective: To evaluate the effect of this compound on basophil activation.

-

Method:

-

Aliquots of human whole blood were stimulated with PGD2 in the presence of varying concentrations of this compound for 4 minutes at 37°C.

-

The reaction was stopped by placing the samples on ice and adding a fixative solution.

-

Red blood cells were lysed.

-

Cells were washed and resuspended in the fixative solution.

-

Basophils were identified by flow cytometry (CD123-positive and HLA-DR-negative), and shape change was assessed.[1]

-

CD11b Up-regulation Assay in Human Eosinophils

-

Objective: To measure the effect of this compound on the expression of the adhesion molecule CD11b on eosinophils.

-

Method:

-

Partially purified human eosinophils were incubated with increasing concentrations of this compound.

-

Cells were then stimulated with the DP2 agonist DK-PGD2.

-

The expression of CD11b on the surface of eosinophils was measured by flow cytometry using a fluorescently labeled anti-CD11b antibody.

-

The affinity (pKB) of this compound was determined by analyzing the rightward shifts and depression of the maximum response in the concentration-effect curves.[1]

-

Chemotaxis Assay

-

Objective: To determine the ability of this compound to block the migration of eosinophils and Th2 cells towards a DP2 agonist.

-

Method:

-

A 96-well chemotaxis microplate (e.g., ChemoTx™) with a 5 µm pore size filter was used.

-

The lower wells contained the DP2 agonist (e.g., PGD2 or DK-PGD2).

-

Human eosinophils or Th2 cells were placed in the upper wells.

-

This compound was added to both upper and lower wells at the desired concentrations.

-

The plate was incubated for 1 hour at 37°C.

-

The number of cells that migrated to the lower wells was quantified, for instance, by measuring cell-associated lactate (B86563) dehydrogenase (LDH).[1]

-

Summary and Implications

This compound is a potent and selective non-competitive antagonist of the CRTh2 receptor.[1][2] It effectively blocks functional responses in key inflammatory cells such as eosinophils, Th2 cells, and basophils, with similar potency across different cell types and DP2 agonists.[1][3] The compound also exhibits good cross-species binding activity.[1][3] While preclinical in vivo studies in guinea pigs demonstrated its ability to inhibit eosinophil mobilization and emigration, comprehensive pharmacokinetic and efficacy data from preclinical models are not widely published.[6] The preclinical profile of this compound provided a strong rationale for its evaluation in clinical trials for respiratory diseases like asthma.[1]

References

- 1. Biochemical and pharmacological characterization of this compound, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [openinnovation.astrazeneca.com]

- 3. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ibidi.com [ibidi.com]

- 5. Two Phase II randomized trials on the CRTh2 antagonist this compound in adults with asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Interaction of AZD1981 with the Prostaglandin D2 Receptor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

AZD1981 is a potent and selective antagonist of the prostaglandin (B15479496) D2 (PGD2) receptor, specifically the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. This document provides a comprehensive technical overview of the interaction between this compound and the DP2 receptor, detailing its mechanism of action, binding and functional characteristics, and the experimental methodologies used for its characterization. The DP2 receptor is a key player in type 2 inflammatory responses, making it a significant target for therapeutic intervention in diseases such as asthma and allergic inflammation. This compound has been shown to effectively block downstream signaling and functional responses in various immune cells, including eosinophils, basophils, and Th2 lymphocytes.

Introduction to this compound and the DP2 Receptor

Prostaglandin D2 (PGD2) is a major cyclooxygenase metabolite of arachidonic acid, primarily produced by activated mast cells. It exerts its biological effects through two G protein-coupled receptors: the DP1 receptor and the DP2 (CRTH2) receptor. While both receptors are activated by PGD2, they couple to different G proteins and elicit distinct downstream signaling cascades. The DP2 receptor is highly expressed on type 2 innate lymphoid cells (ILC2s), Th2 cells, eosinophils, and basophils.[1][2] Its activation by PGD2 is implicated in the pathogenesis of allergic diseases, leading to cellular activation, chemotaxis, and the release of pro-inflammatory mediators.[1][3]

This compound, with the chemical name 4-(acetylamino)-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole-1-acetic acid, is an orally available small molecule developed as a selective antagonist for the DP2 receptor.[4] Its therapeutic potential lies in its ability to inhibit the pro-inflammatory effects mediated by the PGD2-DP2 signaling axis.[5]

Mechanism of Action of this compound

This compound functions as a potent, selective, and reversible antagonist of the human DP2 receptor.[4][6] However, its mechanism of antagonism is not purely competitive. Studies have indicated that this compound exhibits non-competitive or insurmountable antagonism in functional assays, suggesting a more complex interaction with the receptor than simple competition with the endogenous ligand PGD2 at the orthosteric binding site.[4] This is supported by the observation that the IC50 for this compound in radioligand displacement assays is not affected by the concentration of the radiolabeled PGD2.[4]

Upon binding to the DP2 receptor, this compound prevents the conformational changes necessary for receptor activation and subsequent coupling to intracellular G proteins. This blockade inhibits the downstream signaling events typically triggered by PGD2 binding.

DP2 Receptor Signaling Pathway

The DP2 receptor is coupled to the Gi alpha subunit of the heterotrimeric G protein complex.[3] Activation of the DP2 receptor by an agonist like PGD2 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Concurrently, receptor activation leads to an increase in intracellular calcium mobilization via the Gβγ subunit-mediated activation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] These signaling events culminate in various cellular responses, including chemotaxis, upregulation of adhesion molecules like CD11b, cellular shape change, and cytokine release.[4][6]

References

- 1. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PTGDR2 prostaglandin D2 receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Biochemical and pharmacological characterization of this compound, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ヘルパーT2細胞の概要 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. This compound [openinnovation.astrazeneca.com]

AZD1981: A Technical Overview of its Inhibitory Effects on Eosinophil and Basophil Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1981 is an orally administered, potent, and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2).[1][2] The binding of its endogenous ligand, prostaglandin D2 (PGD2), to the CRTh2 receptor triggers a cascade of pro-inflammatory responses in key effector cells of the allergic inflammatory response, including eosinophils, basophils, and T-helper 2 (Th2) lymphocytes.[3][4] PGD2 is primarily released by activated mast cells.[3] By blocking this interaction, this compound aims to mitigate the downstream effects of CRTh2 activation, such as cell migration, degranulation, and the release of inflammatory mediators.[5][6] This technical guide provides an in-depth analysis of the preclinical and clinical data on the effects of this compound on eosinophil and basophil activation, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action: The PGD2-CRTh2 Signaling Pathway

This compound functions as a reversible and non-competitive antagonist of the CRTh2 receptor.[1][5] In the context of eosinophils and basophils, the binding of PGD2 to CRTh2 initiates a signaling cascade that leads to cellular activation. This includes a transient increase in intracellular calcium, actin polymerization resulting in a change in cell shape, upregulation of adhesion molecules such as CD11b, and directed cell movement (chemotaxis).[5][7][8] this compound prevents these downstream effects by blocking the initial ligand-receptor interaction.

Effect on Eosinophil Activation

Preclinical and clinical studies have demonstrated that this compound effectively inhibits multiple PGD2-mediated activation pathways in eosinophils. This includes shape change, upregulation of the adhesion molecule CD11b, chemotaxis, and release from bone marrow.[3][5][9]

Quantitative Data on Eosinophil Inhibition

The potency of this compound in inhibiting eosinophil activation has been quantified in various in vitro and ex vivo assays. The following table summarizes the key findings.

| Parameter | Assay | Agonist | Species | Value | Reference(s) |

| Binding Affinity (pIC50) | Radioligand Binding | [3H]PGD2 | Human | 8.4 | [5] |

| Binding Affinity (IC50) | Radioligand Binding | [3H]PGD2 | Human | 4 nM | [1][2] |

| Functional Inhibition (pKB) | CD11b Upregulation | DK-PGD2 | Human | 8.55 ± 0.03 | [5] |

| Functional Inhibition (IC50) | CD11b Upregulation | DK-PGD2 | Human | 10 nM | [2][6] |

| Functional Inhibition (pIC50) | Chemotaxis | PGD2 (1 µM) | Human | 7.6 ± 0.1 | [5] |

| Functional Inhibition (IC50) | General Functional Assays | - | Human | 8.5-50 nM | [1] |

| Target Engagement (A2) | Eosinophil Shape Change (ex vivo) | PGD2 | Human | 35 nM | [1] |

DK-PGD2 is a stable metabolite of PGD2.

Experimental Protocols for Eosinophil Activation Assays

This assay measures the morphological changes in eosinophils upon activation, which are indicative of cellular activation and readiness for migration.

-

Principle: Activated eosinophils change from a spherical to an elongated, amoeboid shape. This alteration is detected by flow cytometry as an increase in the forward scatter (FSC) of the cells.[5]

-

Methodology:

-

Sample Preparation: Whole blood is collected in heparinized tubes. Alternatively, eosinophils can be isolated from peripheral blood via negative selection.[3][5]

-

Incubation: Aliquots of whole blood or isolated eosinophils are pre-incubated with either this compound at various concentrations or vehicle control for 10-30 minutes at 37°C.[3][5]

-

Stimulation: A CRTh2 agonist, such as PGD2 or its stable analogue 15R-methyl PGD2, is added to the samples and incubated for a short period (e.g., 5-10 minutes) at 37°C.[5]

-

Analysis: The reaction is stopped, and red blood cells are lysed. The samples are then analyzed on a flow cytometer. Eosinophils are gated based on their characteristic auto-fluorescence or surface markers. The change in FSC is measured to quantify the shape change.[3][5]

-

This assay quantifies the expression of the adhesion molecule CD11b on the eosinophil surface, which is crucial for their adhesion to the endothelium and subsequent tissue infiltration.

-

Principle: CRTh2 activation leads to the rapid translocation of CD11b from intracellular stores to the cell surface. This increase in surface expression is measured using a fluorescently labeled anti-CD11b antibody and flow cytometry.[5]

-

Methodology:

-

Cell Isolation: Eosinophils are purified from the peripheral blood of healthy donors.[5]

-

Incubation with Antagonist: Cells are pre-incubated with varying concentrations of this compound or vehicle.[5]

-

Stimulation: The cells are stimulated with a CRTh2 agonist like DK-PGD2.[5]

-

Staining: Following stimulation, cells are stained with a fluorochrome-conjugated anti-CD11b antibody.[5]

-

Flow Cytometry: The mean fluorescence intensity (MFI) of CD11b is measured by flow cytometry to determine the level of upregulation.[5]

-

This assay assesses the ability of this compound to block the directed migration of eosinophils towards a chemoattractant.

-

Principle: The Boyden chamber or a modern equivalent (e.g., Transwell plates) is used to create a chemoattractant gradient. The number of cells that migrate from the upper chamber, through a porous membrane, to the lower chamber containing the chemoattractant is quantified.[5][10]

-

Methodology:

-

Cell Preparation: Isolated eosinophils are resuspended in assay medium. If testing an inhibitor, the cells are pre-incubated with this compound.[5]

-

Chamber Setup: The chemoattractant (e.g., PGD2) is placed in the lower wells of the chamber.[5][10]

-

Cell Addition: The eosinophil suspension is added to the upper wells, which are separated from the lower wells by a filter with a specific pore size (e.g., 5 µm).[10]

-

Incubation: The chamber is incubated for 1-2 hours at 37°C to allow for cell migration.[10]

-

Quantification: The filter is removed, and the cells that have migrated to the lower side of the filter are fixed, stained, and counted using a microscope. Alternatively, migrated cells in the lower chamber can be counted by flow cytometry.[5][10]

-

Effect on Basophil Activation

This compound also demonstrates inhibitory effects on basophil activation. Preclinical data show that it blocks CRTh2-mediated shape change.[1][5] Interestingly, in a clinical study involving patients with chronic spontaneous urticaria, treatment with this compound led to a significant increase in the surface expression of CRTh2 on basophils.[3][9] This is thought to be a consequence of receptor antagonism preventing the natural PGD2-mediated downregulation and internalization of the receptor.[3] However, this compound did not alter basophil histamine (B1213489) release mediated through the IgE receptor.[9]

Quantitative Data on Basophil Inhibition

Fewer specific quantitative values are available for basophil inhibition compared to eosinophils.

| Parameter | Assay | Species | Effect | Reference(s) |

| Functional Inhibition | Shape Change | Human | Blocks agonist-induced shape change | [1][5] |

| Receptor Expression | CRTh2 Surface Levels (ex vivo) | Human | Significantly increased after 4 weeks of treatment | [3][9] |

| Functional Response | IgE-mediated Histamine Release | Human | No significant change | [9] |

Experimental Protocols for Basophil Activation Assays

The BAT is a flow cytometry-based assay that measures the upregulation of activation markers on the surface of basophils upon stimulation.

-

Principle: When basophils are activated, proteins from the membrane of their granules, such as CD63, are expressed on the cell surface. Another marker, CD203c, is upregulated upon activation. The expression of these markers can be quantified to measure the extent of basophil activation.[6][11]

-

Methodology:

-

Sample and Reagents: Fresh whole blood is used. A stimulation buffer and antibodies against basophil identification markers (e.g., CCR3, CRTH2) and activation markers (e.g., CD63, CD203c) are required.[6][11]

-

Incubation: Whole blood is incubated with this compound or vehicle, followed by the addition of a CRTh2 agonist. A positive control (e.g., anti-IgE antibody) and a negative control (buffer only) are included.[11]

-

Staining: After stimulation, the cells are stained with a cocktail of fluorescently labeled antibodies.

-

Lysis and Analysis: Red blood cells are lysed, and the remaining leukocytes are analyzed by flow cytometry. Basophils are identified as a distinct population, and the percentage of cells expressing the activation marker (e.g., CD63+) is determined.[11]

-

This assay measures the amount of histamine released from basophils following stimulation.

-

Principle: Degranulation of basophils releases pre-formed mediators, including histamine. The amount of histamine in the cell supernatant can be quantified using methods like ELISA or radioimmunoassay.[12]

-

Methodology:

-

Cell Preparation: Purified basophils or whole blood can be used.[12]

-

Incubation and Stimulation: Cells are incubated with this compound or vehicle before being stimulated with an agonist. For CRTh2-mediated release, PGD2 would be used. For IgE-mediated release, an anti-IgE antibody or a specific allergen is used.[9][12]

-

Supernatant Collection: After incubation, the cells are pelleted by centrifugation, and the supernatant is carefully collected.

-

Quantification: The histamine concentration in the supernatant is measured using a commercial ELISA kit or other sensitive detection methods. The results are often expressed as a percentage of the total histamine content (determined by lysing an aliquot of the cells).[12]

-

Conclusion

This compound is a selective CRTh2 antagonist that demonstrates potent inhibitory effects on key activation pathways in both eosinophils and basophils. By blocking PGD2-mediated shape change, CD11b upregulation, and chemotaxis of eosinophils, as well as the activation of basophils, this compound presents a targeted therapeutic strategy for allergic inflammatory diseases. The data summarized in this guide, along with the outlined experimental methodologies, provide a comprehensive technical foundation for researchers and drug development professionals working in this field. Further investigation into the clinical implications of these cellular effects is ongoing.[9][12][13]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Radioimmunoassay of human eosinophil cationic protein (ECP) by an improved method. Establishment of normal levels in serum and turnover in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP2506009A1 - Method and kit for detecting and quantifying intracellular histamine and histamine release - Google Patents [patents.google.com]

- 5. labcorp.com [labcorp.com]

- 6. The Basophil Activation Test for Clinical Management of Food Allergies: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Eosinophil Cationic Protein (ECP) | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 10. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Basophil Activation Test identifies the patients with Chronic Spontaneous Urticaria suffering the most active disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]

- 13. tau.ac.il [tau.ac.il]

The Role of AZD1981 in Allergic Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic inflammation is a complex pathological process orchestrated by a multitude of cellular and molecular players. A key pathway implicated in the recruitment and activation of pivotal inflammatory cells is the prostaglandin (B15479496) D2 (PGD2) signaling cascade, primarily mediated through the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2). AZD1981 is a potent and selective antagonist of the CRTh2 receptor, and this document provides a comprehensive technical overview of its role in mitigating allergic inflammation, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the underlying biological pathways.

Mechanism of Action of this compound

This compound is an oral, potent, selective, and reversible antagonist of the CRTh2 receptor, also known as the DP2 receptor.[1][2] In allergic responses, mast cells release PGD2, which then binds to the CRTh2 receptor expressed on the surface of various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils.[3][4][5] This interaction triggers a signaling cascade that leads to chemotaxis, cellular activation, and the release of pro-inflammatory mediators, thereby perpetuating the allergic inflammatory response.[3][6] this compound competitively binds to the CRTh2 receptor, effectively blocking the downstream effects of PGD2.[7] This antagonism inhibits the migration and activation of key effector cells involved in allergic inflammation.[1][7]

Signaling Pathway

The binding of PGD2 to the CRTh2 receptor on inflammatory cells initiates a G-protein coupled signaling cascade, leading to cellular responses that drive allergic inflammation. This compound acts by blocking this initial binding step.

References

- 1. benchchem.com [benchchem.com]

- 2. IL-5 antagonism reverses priming and activation of eosinophils in severe eosinophilic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-molecule CRTH2 antagonists for the treatment of allergic inflammation: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. timothyspringer.org [timothyspringer.org]

- 6. researchgate.net [researchgate.net]

- 7. Eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD1981 and its Impact on Type 2 Innate Lymphoid Cells (ILC2s): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD1981 is a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on T helper type 2 cells (CRTh2), a key receptor in the type 2 inflammatory cascade. While clinical and preclinical investigations have primarily focused on the effects of this compound on eosinophils and basophils in the context of allergic diseases such as asthma and chronic urticaria, its mechanism of action strongly implies a significant impact on Type 2 Innate Lymphoid Cells (ILC2s). ILC2s are critical early responders in type 2 immunity, and their activation is intrinsically linked to the prostaglandin (B15479496) D2 (PGD2)-CRTh2 signaling pathway. This technical guide synthesizes the available information on this pathway, extrapolates the expected effects of this compound on ILC2 function, and provides detailed experimental protocols for further investigation.

The PGD2-CRTh2 Signaling Axis in ILC2s

Prostaglandin D2 (PGD2), primarily produced by activated mast cells, is a critical mediator of type 2 inflammation.[1] Its effects are mediated through two receptors: the DP1 receptor and CRTh2.[1] ILC2s, along with eosinophils, basophils, and Th2 cells, express CRTh2.[1][2] The binding of PGD2 to CRTh2 on ILC2s triggers a cascade of downstream events, including cell migration, activation, and the release of pro-inflammatory cytokines.[3]

Activation of ILC2s via the CRTh2 pathway leads to the robust production of type 2 cytokines, most notably Interleukin-5 (IL-5) and Interleukin-13 (IL-13).[3] These cytokines are pivotal in orchestrating allergic inflammatory responses, including eosinophil recruitment and activation, and airway hyperresponsiveness. Furthermore, PGD2-CRTh2 signaling has been shown to upregulate the expression of receptors for other ILC2 activators, such as IL-33 (ST2) and IL-25 (IL-17RA), thereby amplifying the ILC2 response.[3]

Given that this compound is a selective CRTh2 antagonist, its primary impact on ILC2s is expected to be the inhibition of these PGD2-mediated effects.[1][4] This would translate to a reduction in ILC2 migration to inflammatory sites, decreased activation, and a subsequent reduction in the release of IL-5 and IL-13. While direct experimental data for this compound on ILC2s is limited in publicly available literature, studies with other CRTh2 antagonists have demonstrated suppression of ILC2 accumulation and type 2 cytokine production.[5]

Preclinical Data for this compound on Related Cell Types

Preclinical studies have provided quantitative data on the inhibitory effects of this compound on other CRTh2-expressing cells, which serves as a strong indicator of its potential effects on ILC2s.

| Cell Type | Assay | Agonist | This compound Effect | Reference |

| Human Eosinophils | CD11b Expression | DK-PGD₂ | Potent inhibition | [6] |

| Human Eosinophils | Shape Change (in whole blood) | PGD₂ | Inhibition | [4] |

| Human Eosinophils | Chemotaxis | PGD₂ | Inhibition | [4] |

| Human Basophils | Shape Change (in whole blood) | PGD₂ | Inhibition | [4] |

| Human Th2 Cells | Chemotaxis | PGD₂ | Inhibition | [4] |

Expected Impact of this compound on ILC2 Function

Based on its mechanism of action and data from related cell types and other CRTh2 antagonists, the anticipated effects of this compound on ILC2s are summarized below.

| ILC2 Function | Expected Impact of this compound | Rationale |

| Migration/Chemotaxis | Inhibition of PGD2-induced migration | PGD2 is a known chemoattractant for CRTh2-expressing cells.[1][7] |

| Activation | Reduction in PGD2-mediated activation | This compound blocks the primary activation signal from PGD2.[1][4] |

| Cytokine Production (IL-5, IL-13) | Decreased release in response to PGD2 | PGD2 stimulation is a potent trigger for IL-5 and IL-13 production by ILC2s.[3] |

| Upregulation of other activating receptors (ST2, IL-17RA) | Potential downregulation | PGD2-CRTh2 signaling can upregulate these receptors, an effect that would be blocked by this compound.[3] |

Experimental Protocols

The following are detailed methodologies for key experiments to directly assess the impact of this compound on ILC2 function.

ILC2 Migration/Chemotaxis Assay

This assay evaluates the ability of this compound to inhibit the migration of ILC2s towards a PGD2 gradient.

Materials:

-

Isolated human or murine ILC2s

-

RPMI 1640 medium

-

Chemotaxis chambers (e.g., Transwell plates with 5-μm pore size)

-

Prostaglandin D2 (PGD2)

-

This compound

-

Chemoattractant (e.g., rmIL-33 as a positive control)

-

Flow cytometer

Protocol:

-

Isolate ILC2s from peripheral blood or tissue (e.g., lung) using established protocols.

-

Resuspend ILC2s in RPMI 1640 medium at a concentration of 2.5 x 10^6 cells/mL.

-

Pre-incubate ILC2s with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Add 500 μL of RPMI 1640 containing PGD2 (at a predetermined optimal concentration) to the lower chambers of the Transwell plate. Include a negative control (medium alone) and a positive control (e.g., rmIL-33).

-

Add 100 μL of the pre-incubated ILC2 suspension to the upper chamber of each well.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 3 hours.

-

Collect the cells that have migrated to the lower chamber.

-

Quantify the number of migrated cells using a flow cytometer or a cell counter.

ILC2 Cytokine Release Assay

This assay measures the effect of this compound on the production and release of key ILC2 cytokines, IL-5 and IL-13.

Materials:

-

Isolated human or murine ILC2s

-

Complete cell culture medium

-

PGD2

-

This compound

-

Stimulating agents (e.g., IL-2, IL-25, IL-33, TSLP)

-

ELISA or multiplex immunoassay kits for IL-5 and IL-13

-

96-well cell culture plates

Protocol:

-

Isolate ILC2s and resuspend them in complete cell culture medium.

-

Plate the ILC2s in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

-

Stimulate the cells with PGD2. In separate wells, use a cocktail of IL-2, IL-25, and IL-33 plus TSLP as a positive control for cytokine production. Include an unstimulated control.

-

Incubate the plate for 24-48 hours at 37°C and 5% CO2.

-

Centrifuge the plate and collect the supernatant.

-

Measure the concentrations of IL-5 and IL-13 in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

Visualizations

PGD2-CRTh2 Signaling Pathway in ILC2s

Caption: PGD2 released from mast cells binds to the CRTh2 receptor on ILC2s, leading to their activation, migration, and cytokine release. This compound is expected to block this interaction.

Experimental Workflow for ILC2 Migration Assay

Caption: A stepwise workflow for assessing the impact of this compound on ILC2 migration towards a PGD2 gradient using a Transwell assay.

Experimental Workflow for ILC2 Cytokine Release Assay

Caption: A streamlined workflow for quantifying the effect of this compound on IL-5 and IL-13 production by PGD2-stimulated ILC2s.

Conclusion and Future Directions

This compound, as a potent CRTh2 antagonist, is strongly positioned to modulate the activity of ILC2s, a key cell type in the initiation and propagation of type 2 inflammatory responses. While direct evidence of this compound's impact on ILC2s is needed, the well-defined role of the PGD2-CRTh2 axis in ILC2 function allows for a clear hypothesis of its inhibitory effects. The experimental protocols provided in this guide offer a framework for formally testing this hypothesis and generating the quantitative data necessary to fully elucidate the therapeutic potential of this compound in ILC2-driven diseases. Future research should focus on in vitro and in vivo studies to directly measure the effects of this compound on ILC2 migration, activation, and cytokine production. Such studies will be invaluable for drug development professionals and researchers seeking to understand the full spectrum of this compound's immunomodulatory activity.

References

- 1. The prostaglandin D2 receptor CRTH2 regulates accumulation of group 2 innate lymphoid cells in the inflamed lung - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of an oral CRTH2 antagonist (this compound) in the treatment of chronic rhinosinusitis with nasal polyps in adults: A randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin D2 activates group 2 innate lymphoid cells through chemoattractant receptor-homologous molecule expressed on TH2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of an oral CRTH2 antagonist (this compound) on eosinophil activity and symptoms in chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound [openinnovation.astrazeneca.com]

- 7. The Prostaglandin D2 Receptor CRTH2 Promotes IL-33–Induced ILC2 Accumulation in the Lung - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Pathways Modulated by AZD1981

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of AZD1981, a selective antagonist for the Chemoattractant Receptor-Homologous molecule expressed on T helper 2 cells (CRTh2). We will explore its mechanism of action, the specific cellular signaling pathways it modulates, and the experimental methodologies used to characterize its effects. All quantitative data are summarized for clarity, and key processes are visualized using diagrams.

Introduction: Targeting the PGD₂-CRTh2 Axis in Allergic Inflammation

Prostaglandin (B15479496) D₂ (PGD₂) is a critical lipid mediator released predominantly by activated mast cells during an allergic response.[1] It exerts its pro-inflammatory effects by signaling through two distinct G-protein-coupled receptors: the D-prostanoid (DP1) receptor and the CRTh2 receptor (also known as DP2).[2][3] The CRTh2 receptor is expressed on key effector cells of type 2 immunity, including T helper 2 (Th2) lymphocytes, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s).[2][4][5] Activation of the CRTh2 pathway is pivotal in driving the recruitment and activation of these cells to sites of inflammation, contributing to the pathophysiology of diseases like asthma and allergic rhinitis.[2]

This compound is a potent, selective, and orally available CRTh2 antagonist designed to inhibit the downstream cellular events mediated by PGD₂.[1][6] By blocking this pathway, this compound aims to reduce the accumulation and activation of inflammatory cells in target tissues. This guide details the molecular and cellular mechanisms underpinning the action of this compound.

The CRTh2 Signaling Cascade

The binding of PGD₂ or its metabolite, 13,14-dihydro-15-keto-PGD₂ (DK-PGD₂), to the CRTh2 receptor initiates a distinct intracellular signaling cascade.[2][7] As a G-protein-coupled receptor, CRTh2 is primarily linked to a pertussis toxin-sensitive inhibitory G-protein, Gαi.[3]

The key signaling events are:

-

Gαi-mediated Inhibition of Adenylyl Cyclase : Upon activation, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a rapid decrease in intracellular cyclic AMP (cAMP) levels.[2][7][8]

-

Gβγ-mediated PLC Activation : The dissociated Gβγ complex activates Phospholipase Cβ (PLCβ).[2]

-

Calcium Mobilization : PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[2]

-

Downstream Kinase Activation : The rise in intracellular Ca²⁺ and activation of DAG lead to the activation of downstream signaling molecules, including Phosphoinositide 3-kinase (PI3K), which is crucial for cellular responses like chemotaxis.[1][3]

This compound: A Non-Competitive Antagonist of CRTh2

This compound acts as a potent and highly selective antagonist of the CRTh2 receptor.[6] Biochemical studies have shown that it functions in a non-competitive manner, suggesting it binds to a site on the receptor distinct from the PGD₂ binding site, thereby preventing receptor activation.[9] Its binding is reversible and demonstrates high selectivity (>1000-fold) over the DP1 receptor and a wide panel of other enzymes and receptors.[6][9]

References

- 1. dovepress.com [dovepress.com]

- 2. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression and molecular pharmacology of the mouse CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemical and pharmacological characterization of this compound, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]

AZD1981: A Technical Guide for Studying Th2-Driven Immune Responses

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1981 is an orally active, potent, and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T helper type 2 cells (CRTh2).[1] CRTh2, also known as the prostaglandin (B15479496) D2 (PGD2) receptor 2 (DP2), is a G-protein coupled receptor that plays a pivotal role in the orchestration of type 2 inflammatory responses.[2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, a summary of key quantitative data from clinical studies, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of immunology and drug development who are interested in utilizing this compound as a tool to investigate Th2-mediated immunity and its role in allergic diseases.

Mechanism of Action

This compound functions as a reversible and functionally non-competitive antagonist of the human CRTh2 receptor.[1] The primary endogenous ligand for CRTh2 is PGD2, which is predominantly released by activated mast cells following allergen exposure.[4][5] The binding of PGD2 to CRTh2 on various immune cells, including Th2 lymphocytes, eosinophils, and basophils, triggers a cascade of pro-inflammatory events that are central to the pathophysiology of allergic diseases like asthma and chronic urticaria.[2][4][6]

Activation of the CRTh2 receptor by PGD2 leads to:

-

Chemotaxis: Recruitment of Th2 cells, eosinophils, and basophils to sites of inflammation.[4][7][8]

-

Cytokine Production: Stimulation of Th2 cells to produce key type 2 cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13.[2][9]

-

Cellular Activation: Upregulation of adhesion molecules like CD11b on eosinophils, leading to their activation and degranulation.[8] It also enhances IgE-mediated basophil degranulation.[10]

-

Inhibition of Apoptosis: PGD2 signaling through CRTh2 can prevent the apoptosis of Th2 cells, thereby prolonging the inflammatory response.[4][8]

By blocking the CRTh2 receptor, this compound effectively inhibits these PGD2-mediated downstream effects, thus attenuating the Th2-driven inflammatory cascade.[7][8] Preclinical studies have demonstrated that this compound blocks CRTh2-mediated shape change in human eosinophils and basophils, inhibits the chemotaxis of human Th2 cells and eosinophils, and prevents PGD2-mediated eosinophil release from the bone marrow in animal models.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials investigating the efficacy and safety of this compound in various Th2-mediated conditions.

Table 1: Preclinical Pharmacology of this compound [1]

| Parameter | Value | Description |

| Binding Affinity (IC50) | 4 nM | Concentration required to inhibit 50% of radiolabelled PGD2 binding to human recombinant CRTh2. |

| Functional Inhibition (IC50) | 8.5-50 nM | Concentration required to inhibit 50% of the functional response in various cellular assays. |

| Plasma Protein Binding (%) | 97% | Percentage of this compound bound to plasma proteins. |

| Target Engagement (A2) | 35 nM | Concentration of antagonist that necessitates a 2-fold increase in agonist concentration to produce the same response. Determined by ex vivo whole blood PGD2-induced eosinophil shape change assay. |

Table 2: Clinical Efficacy of this compound in Atopic Asthma (Phase IIb Study, 12 Weeks) [11][12]

| Treatment Group (in addition to ICS/LABA) | Change from Baseline in Pre-dose FEV1 (L) | p-value vs. Placebo |

| Placebo | - | - |

| This compound 10 mg BID | - | Not Statistically Significant |

| This compound 40 mg BID | 0.07 | Not Statistically Significant |

| This compound 100 mg BID | - | Not Statistically Significant |

| This compound 400 mg BID | 0.02 | 0.58 |

| This compound 80 mg QD | - | Not Statistically Significant |

| This compound 200 mg QD | - | Not Statistically Significant |

BID: twice daily; QD: once daily; FEV1: Forced Expiratory Volume in 1 second; ICS: Inhaled Corticosteroid; LABA: Long-Acting Beta-Agonist.

Table 3: Clinical Efficacy of this compound in Asthma (Phase II Studies, 4 Weeks) [4][5][13]

| Study | Treatment Group | Change in Morning Peak Expiratory Flow (PEF) (L/min) vs. Placebo | p-value vs. Placebo | Improvement in Asthma Control Questionnaire (ACQ-5) Score vs. Placebo | p-value vs. Placebo |

| Study 1 (ICS withdrawn) | This compound 1000 mg BID | 9.5 | 0.086 | Not Reported | Not Reported |

| Study 2 (on ICS) | This compound 50 mg BID | - | - | 0.26-0.3 | 0.010–0.022 |

| This compound 400 mg BID | - | - | 0.26-0.3 | 0.010–0.022 | |

| This compound 1000 mg BID | 12 | 0.16 | 0.26-0.3 | 0.010–0.022 |

In Study 2, for atopic patients, clinic FEV1 showed an increase of ~170–180 mL in the two highest dose groups.[4]

Table 4: Effects of this compound in Chronic Spontaneous Urticaria (4 Weeks) [6][7][14]

| Parameter | This compound (40 mg TID) | Placebo |

| PGD2-induced Eosinophil Shape Change | Significantly impaired | No significant change |

| Circulating Eosinophils | Increased | No significant change |

| CRTh2 Surface Expression on Basophils | Significantly increased | No significant change |

| Urticaria Activity Scores | Declined | Declined |

TID: three times a day.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CRTh2 antagonists like this compound. Below are descriptions of key experiments cited in the literature.

In Vitro Assays

1. Eosinophil Shape Change Assay (Flow Cytometry)

This assay is a key biomarker for assessing the in vitro and ex vivo activity of this compound.[1][6][7]

-

Objective: To measure the ability of this compound to inhibit PGD2-induced shape change in eosinophils.

-

Methodology:

-

Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., heparin).

-

Incubation with Antagonist: Aliquots of whole blood are pre-incubated with varying concentrations of this compound or vehicle control for a specified time at 37°C.

-

Stimulation: The blood samples are then stimulated with a CRTh2 agonist, such as PGD2 or its stable analog 15R-methyl PGD2, at various concentrations.[8] A vehicle control (e.g., DMSO) is used for baseline measurements.

-

Fixation: After a short incubation period (typically a few minutes) at 37°C, the reaction is stopped by adding a fixing solution (e.g., paraformaldehyde).

-

Red Blood Cell Lysis: Red blood cells are lysed using a lysis buffer.

-

Flow Cytometry Analysis: The change in eosinophil shape is quantified by measuring the forward scatter (FSC) of the eosinophil population using a flow cytometer. Eosinophils are identified based on their characteristic side scatter (SSC) and auto-fluorescence properties, or by staining for specific surface markers (e.g., CCR3). An increase in FSC indicates cellular elongation, which is a hallmark of eosinophil activation and shape change.

-

Data Analysis: The inhibitory effect of this compound is determined by comparing the FSC of eosinophils in the presence and absence of the antagonist after agonist stimulation. IC50 values can be calculated from concentration-response curves.

-

2. Eosinophil Chemotaxis Assay (Boyden Chamber)

This assay evaluates the effect of this compound on the directed migration of eosinophils.[7][8]

-

Objective: To determine if this compound can block the chemotactic response of eosinophils towards a CRTh2 agonist.

-

Methodology:

-

Eosinophil Isolation: Eosinophils are purified from the peripheral blood of healthy donors using density gradient centrifugation followed by negative selection with magnetic beads.

-

Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, which consists of an upper and a lower chamber separated by a microporous membrane.

-

Loading: The lower chamber is filled with a solution containing a CRTh2 agonist (e.g., PGD2) as the chemoattractant. The upper chamber is loaded with the purified eosinophils that have been pre-incubated with this compound or vehicle control.

-

Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for cell migration (e.g., 1-2 hours).

-